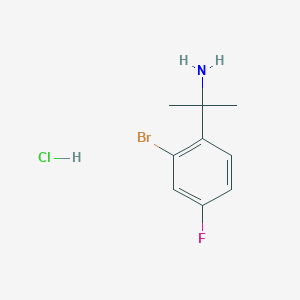

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride

Description

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C9H11BrFN·HCl. It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties.

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFHJRDMJKHLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride typically involves the bromination and fluorination of phenylpropanamine. The process begins with the preparation of the intermediate 2-bromo-4-fluorophenylpropan-2-amine, which is then converted to its hydrochloride salt. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the selective substitution of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The hydrochloride salt is typically formed by reacting the amine with hydrochloric acid, followed by crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include substituted phenylpropanamines, imines, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules in organic chemistry. Its halogenated structure provides unique reactivity that can be exploited in various synthetic pathways.

Biology

- Receptor Binding Studies : The compound is investigated for its potential interactions with biological receptors, particularly in studies focused on neurotransmitter systems.

| Activity Type | Effect | Reference |

|---|---|---|

| Neurotransmitter Uptake | Inhibition of dopamine and norepinephrine transporters | |

| Antiparasitic Activity | Potential activity against Trypanosoma cruzi | |

| Cytotoxicity | Evaluated in various cancer cell lines |

Medicine

- Pharmacological Research : Ongoing studies explore its therapeutic potential, particularly as a candidate for drug development targeting neurological disorders and certain cancers. The compound's ability to modulate neurotransmitter systems may lead to new treatments for mood disorders and other psychiatric conditions.

Industry

- Specialty Chemicals Production : It is utilized in the synthesis of agrochemicals and pharmaceuticals, highlighting its industrial relevance.

Case Study 1: Neuropharmacological Effects

Research on structurally similar compounds has demonstrated their ability to influence serotonin levels, suggesting that 2-(2-Bromo-4-fluorophenyl)propan-2-amine; hydrochloride may have implications in treating mood disorders. In animal models, these compounds have shown potential in modulating behavior through neurotransmitter system interactions.

Case Study 2: Anticancer Properties

Preliminary studies indicate that halogenated compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have induced apoptosis through mitochondrial pathways, indicating a potential for 2-(2-Bromo-4-fluorophenyl)propan-2-amine; hydrochloride to act as an anticancer agent.

Future Research Directions

Future investigations should focus on:

- Pharmacokinetic Profiling : Understanding how the compound behaves in biological systems.

- Toxicological Assessments : Evaluating safety profiles to determine the viability of therapeutic applications.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and side effects.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride

- 1-(4-Fluorophenyl)propan-2-amine;hydrochloride

Uniqueness

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for selective interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a bromo and fluoro substitution on the aromatic ring, which may enhance its interaction with various biological targets, including enzymes and receptors.

- Molecular Formula : C10H12BrF·HCl

- Molecular Weight : 267.56 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

The biological activity of 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride is primarily attributed to its interactions with neurotransmitter systems. The compound is hypothesized to act as a stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine in the central nervous system. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Neurotransmitter Interaction

Research has demonstrated that compounds with similar structures can significantly inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing their physiological effects. For instance, studies have shown that analogs of 2-(2-Bromo-4-fluorophenyl)propan-2-amine exhibit potent inhibition of these transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antiparasitic Activity

In vitro studies have indicated that 2-(2-Bromo-4-fluorophenyl)propan-2-amine;hydrochloride may exhibit activity against T. cruzi, the causative agent of Chagas disease. The compound's ability to disrupt the parasite's metabolic processes could be linked to its structural features, particularly the halogen substitutions which may enhance membrane permeability or interfere with enzyme function .

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines have revealed that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of apoptotic pathways, potentially mediated by oxidative stress or mitochondrial dysfunction. Specific studies have reported IC50 values indicating significant cytotoxic effects at low micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromo-4-fluorophenyl)propan-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For bromo-fluoro aromatic intermediates, direct electrophilic substitution (e.g., using bromine in the presence of a Lewis acid) on fluorophenyl precursors is common . Subsequent coupling with propan-2-amine under reductive amination (e.g., NaBH4 or catalytic hydrogenation) forms the amine backbone. Critical factors include temperature control (≤0°C for bromination to avoid di-substitution) and pH adjustment during hydrochloride salt formation (using HCl in diethyl ether for crystallization) . Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of halogenating agents (e.g., NBS vs. Br₂) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The fluorine atom induces distinct splitting patterns in aromatic protons (e.g., doublets or triplets in the 7.0–8.5 ppm range). The propan-2-amine group shows a singlet for the two equivalent methyl groups (δ ~1.5 ppm) .

- IR : The NH stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups .

- MS : High-resolution ESI-MS should display the molecular ion cluster [M+H]+ at m/z 248 (C9H11BrFN+), with isotopic peaks matching Br and F patterns .

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in a desiccator at 0–4°C under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to light, as brominated aromatics may undergo photolytic debromination . For solutions, use anhydrous DMSO or DMF to minimize hydrolysis. Monitor pH during biological assays (target pH 6–7 to avoid amine protonation interference) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) predict reactivity or optimize synthetic pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the electrophilic aromatic substitution mechanism, identifying regioselectivity in bromination (para vs. ortho positions relative to fluorine) . Quantum mechanics/molecular mechanics (QM/MM) simulations aid in predicting transition states for amination steps, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflow narrows optimal conditions (solvent polarity, catalyst choice) by analyzing reaction coordinates and energy barriers .

Q. How to resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay-specific variables. For receptor-binding studies (e.g., serotonin receptors), use competitive binding assays (IC50) with radioligands (e.g., [³H]-LSD) and normalize results to control compounds like 2C-B . For cytotoxicity (e.g., MTT assays), ensure consistent cell lines (HEK-293 vs. SH-SY5Y) and solvent controls (DMSO <0.1%). Cross-validate with orthogonal methods (e.g., apoptosis markers via flow cytometry) .

Q. What strategies mitigate competing side reactions during halogenation or amination steps?

- Methodological Answer :

- Halogenation : Use directing groups (e.g., –NO₂) to control bromine placement, then reduce to –NH2 . Alternatively, employ Pd-catalyzed cross-coupling (e.g., Suzuki for fluorophenyl precursors) to avoid over-halogenation .

- Amination : Protect the amine with Boc groups during bromination, then deprotect with TFA . For reductive amination, use NaBH(OAc)₃ to minimize over-reduction to secondary amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.